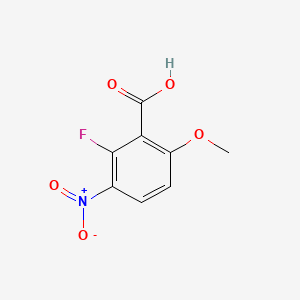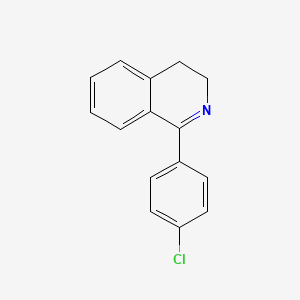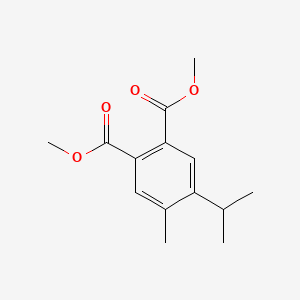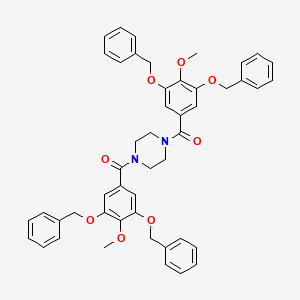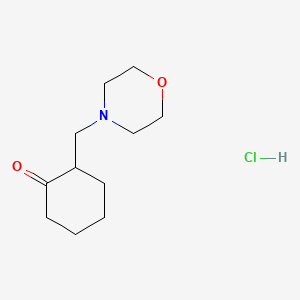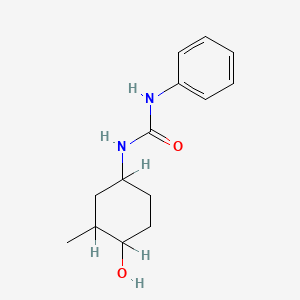
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methyl group, and a phenylurea moiety
準備方法
The synthesis of 1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, 4-hydroxy-3-methylcyclohexanone, is synthesized through the oxidation of 3-methylcyclohexanol.
Urea Derivative Formation: The cyclohexane derivative is then reacted with phenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
化学反応の分析
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
科学的研究の応用
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylurea moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity.
類似化合物との比較
1-(4-Hydroxy-3-methylcyclohexyl)-3-phenylurea can be compared with similar compounds such as:
1-(4-Hydroxycyclohexyl)-3-phenylurea: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(4-Hydroxy-3-methylphenyl)-3-phenylurea: Contains a phenyl ring instead of a cyclohexane ring, leading to different chemical and biological properties.
The presence of the cyclohexane ring and the specific substitution pattern in this compound makes it unique and potentially more versatile in various applications.
特性
CAS番号 |
55521-13-6 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
1-(4-hydroxy-3-methylcyclohexyl)-3-phenylurea |
InChI |
InChI=1S/C14H20N2O2/c1-10-9-12(7-8-13(10)17)16-14(18)15-11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9H2,1H3,(H2,15,16,18) |
InChIキー |
XUCPPNIJOBIHJA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCC1O)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


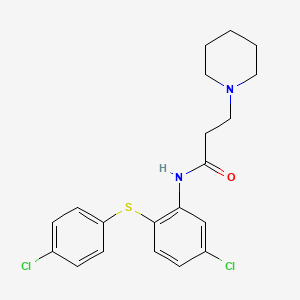
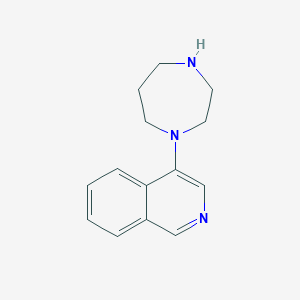
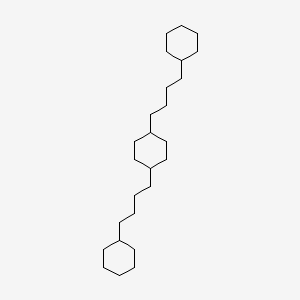
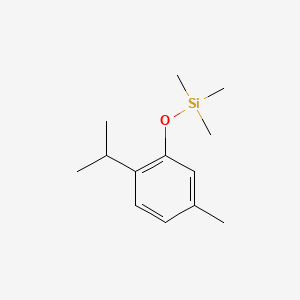
![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
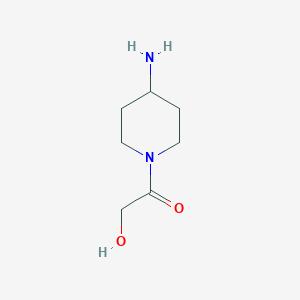
![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
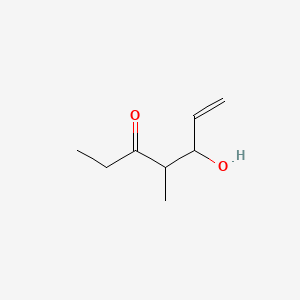
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
